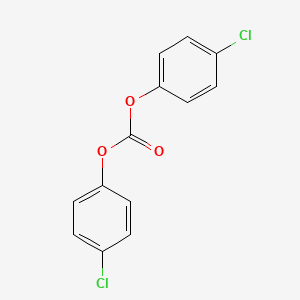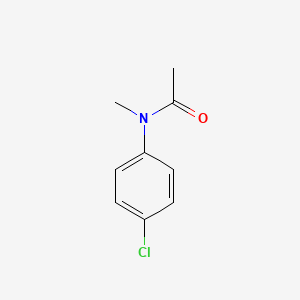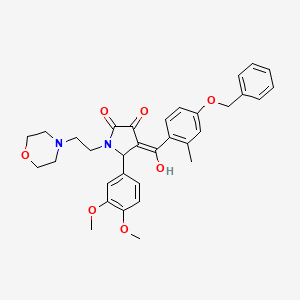
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C19H17N3S It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can be synthesized through the condensation reaction between 1-naphthaldehyde and N-(3-methylphenyl)thiosemicarbazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
1-Naphthaldehyde+N-(3-methylphenyl)thiosemicarbazide→1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiosemicarbazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential biological processes. For example, its anticancer activity may be attributed to its ability to chelate metal ions, thereby inhibiting metalloprotein functions crucial for cancer cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
Comparison
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-Naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone, the presence of a methyl group instead of a fluorine atom can significantly alter its electronic properties and, consequently, its interaction with biological targets.
Propiedades
Número CAS |
7701-06-6 |
|---|---|
Fórmula molecular |
C19H17N3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-[(E)-naphthalen-1-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C19H17N3S/c1-14-6-4-10-17(12-14)21-19(23)22-20-13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3,(H2,21,22,23)/b20-13+ |
Clave InChI |
XTCQDDNKKYMDIA-DEDYPNTBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)

![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)

![2-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B12009251.png)
![4-{4-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12009271.png)

![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)

